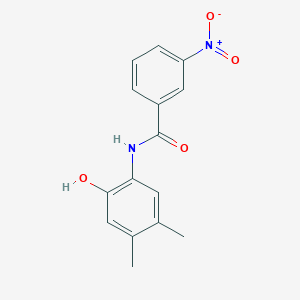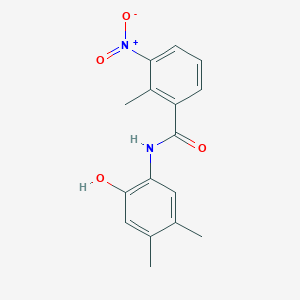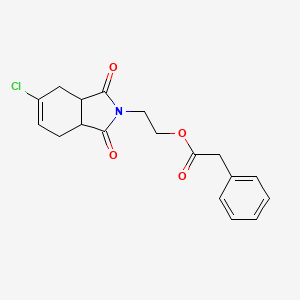![molecular formula C20H21NO4 B3923093 8-[(dimethylamino)methyl]-3-(3,5-dimethylphenoxy)-7-hydroxy-4H-chromen-4-one](/img/structure/B3923093.png)
8-[(dimethylamino)methyl]-3-(3,5-dimethylphenoxy)-7-hydroxy-4H-chromen-4-one
描述
8-[(Dimethylamino)methyl]-3-(3,5-dimethylphenoxy)-7-hydroxy-4H-chromen-4-one is a synthetic organic compound belonging to the flavonoid family It is characterized by a chromen-4-one core structure, which is a common scaffold in many bioactive molecules
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(dimethylamino)methyl]-3-(3,5-dimethylphenoxy)-7-hydroxy-4H-chromen-4-one typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dimethylphenol and 7-hydroxy-4H-chromen-4-one.
Etherification: The phenolic hydroxyl group of 3,5-dimethylphenol is etherified with 7-hydroxy-4H-chromen-4-one under basic conditions to form the intermediate 3-(3,5-dimethylphenoxy)-7-hydroxy-4H-chromen-4-one.
Aminomethylation: The intermediate is then subjected to aminomethylation using formaldehyde and dimethylamine to introduce the dimethylaminomethyl group at the 8-position of the chromen-4-one ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group at the 7-position can undergo oxidation to form a ketone, altering the compound’s electronic properties.
Reduction: The chromen-4-one core can be reduced to a chroman-4-one, potentially modifying its biological activity.
Substitution: The dimethylaminomethyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of 7-keto derivatives.
Reduction: Formation of chroman-4-one derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 8-[(dimethylamino)methyl]-3-(3,5-dimethylphenoxy)-7-hydroxy-4H-chromen-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural similarity to natural flavonoids suggests it may exhibit antioxidant, anti-inflammatory, or anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with biological macromolecules makes it a candidate for drug development, particularly in the treatment of diseases where oxidative stress and inflammation play a role.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as UV-absorbing agents or fluorescent dyes. Its stability and reactivity make it suitable for various applications in material science.
作用机制
The mechanism of action of 8-[(dimethylamino)methyl]-3-(3,5-dimethylphenoxy)-7-hydroxy-4H-chromen-4-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group at the 7-position and the dimethylaminomethyl group at the 8-position play crucial roles in its binding affinity and specificity. These interactions can modulate the activity of enzymes involved in oxidative stress and inflammation pathways, leading to potential therapeutic effects.
相似化合物的比较
Similar Compounds
- 3-(3,4-Dimethylphenoxy)-7-hydroxy-8-[(dimethylamino)methyl]-4H-chromen-4-one
- 3-(3,5-Dimethylphenoxy)-6-hexyl-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
Uniqueness
Compared to similar compounds, 8-[(dimethylamino)methyl]-3-(3,5-dimethylphenoxy)-7-hydroxy-4H-chromen-4-one is unique due to the specific positioning of the dimethylaminomethyl group, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with biological targets, potentially leading to unique therapeutic applications.
属性
IUPAC Name |
8-[(dimethylamino)methyl]-3-(3,5-dimethylphenoxy)-7-hydroxychromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-12-7-13(2)9-14(8-12)25-18-11-24-20-15(19(18)23)5-6-17(22)16(20)10-21(3)4/h5-9,11,22H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEBLBCTPZCVSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=COC3=C(C2=O)C=CC(=C3CN(C)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641370 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(5,6-Dimethyl-1,3-benzoxazol-2-YL)-4-hydroxyphenyl]-5-(4-nitrophenyl)furan-2-carboxamide](/img/structure/B3923017.png)
![(5-{[4-(methoxyacetyl)-1,4-diazepan-1-yl]methyl}-2-furyl)methanol](/img/structure/B3923022.png)
![2-[tert-butyl(methyl)amino]ethyl 2,4-dichlorobenzoate hydrochloride](/img/structure/B3923025.png)
![[2-[cyclohexyl(methyl)amino]pyridin-3-yl]-[(2S,4R)-4-(dimethylamino)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B3923033.png)
![(2R)-2-amino-N-cyclopropyl-N-[4-(methylthio)benzyl]-2-phenylacetamide hydrochloride](/img/structure/B3923042.png)

![N,1-dimethyl-N-[(3-methyl-2-thienyl)methyl]-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B3923053.png)
![2-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(methyl)amino]carbonyl}phenyl acetate](/img/structure/B3923061.png)

![N-ethyl-N-(2-methyl-2-propen-1-yl)-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B3923080.png)
![4-[(diethylamino)methyl]-5-ethyl-N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-furamide](/img/structure/B3923096.png)
![2-[(3-endo)-3-hydroxy-8-azabicyclo[3.2.1]oct-8-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B3923111.png)

![N-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-1-(4-pyrimidinyl)ethanamine](/img/structure/B3923130.png)
